molecular formula C14H16O2S B13080276 (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13080276
M. Wt: 248.34 g/mol
InChI Key: UUJXHLVTEQPMGV-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is a thiophene-derived secondary alcohol featuring a methoxy group and two methyl substituents on the thiophene ring, along with a phenyl group attached to a hydroxymethyl moiety. The methoxy group enhances solubility in polar solvents, while the methyl groups introduce steric hindrance, influencing reactivity in substitution or oxidation reactions .

Properties

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C14H16O2S/c1-9-13(16-3)10(2)17-14(9)12(15)11-7-5-4-6-8-11/h4-8,12,15H,1-3H3

InChI Key

UUJXHLVTEQPMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1OC)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Microwave-Assisted Synthesis

A robust method involves the Suzuki-Miyaura cross-coupling of iodothiophene derivatives with phenylboronic acid under microwave irradiation. The protocol includes:

  • Starting with 2-iodo-4,5-dimethylthiophene derivatives.
  • Reacting with phenylboronic acid in the presence of tetrakis(triphenylphosphane)palladium(0) catalyst.
  • Using potassium carbonate as base in a DMF-water solvent system.
  • Applying microwave irradiation at 140°C for 20 minutes to accelerate the reaction.
  • Purification by column chromatography using ethyl acetate-hexane mixtures.

This method yields 2-phenyl substituted thiophenes, which can be further transformed to the benzylic alcohol by reduction or nucleophilic addition reactions.

Parameter Details
Catalyst Pd(PPh3)4 (5 mol%)
Base K2CO3 (3 eq.)
Solvent DMF and water (1.5 ml each)
Temperature 140°C (microwave irradiation)
Reaction time 20 minutes
Purification Column chromatography (5% ethyl acetate-hexane)
Yield Generally high (not specified for this step)

Reduction to (Phenyl)methanol Derivative

Following the formation of 2-phenylthiophene ketones, reduction to the corresponding benzylic alcohol can be performed using standard hydride reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). The reduction conditions are mild and typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to prevent over-reduction or side reactions.

Research Findings and Practical Considerations

  • Microwave-assisted cross-coupling significantly reduces reaction time and increases yield compared to conventional heating methods.
  • The regioselectivity of substitution on the thiophene ring is critical; 3,5-dimethyl and 4-methoxy substitution patterns are maintained by starting with appropriately substituted precursors or carefully controlled electrophilic substitution.
  • Reduction of ketone intermediates to the corresponding alcohols is straightforward but requires attention to reaction conditions to avoid over-reduction or decomposition.
  • Purification by column chromatography and recrystallization is essential to achieve high purity, particularly for pharmaceutical or advanced material applications.
  • Oxidation methods developed for related sulfur heterocycles provide insight into functional group transformations and chiral purity control, which may be adapted for thiophene derivatives.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield/Notes
1 Iodothiophene synthesis Starting substituted thiophene precursors Precursor-dependent
2 Suzuki-Miyaura cross-coupling Phenylboronic acid, Pd(PPh3)4, K2CO3, DMF/H2O, microwave 140°C, 20 min High yield, regioselective
3 Reduction of ketone to alcohol LAH or NaBH4, THF or EtOH, low temperature High yield, mild conditions
4 Purification Column chromatography, recrystallization Essential for purity
5 Optional oxidation (for analogues) Ti(OiPr)4, cumene hydroperoxide, inert atmosphere High chiral purity, 74% yield

Chemical Reactions Analysis

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Group Key Differences Potential Applications
(4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol Thiophene 3,5-dimethyl, 4-methoxy, phenyl Secondary alcohol Reference compound Synthetic intermediate, potential pharmacological activity
1-(4-Methoxyphenyl)-2-methylpropan-1-ol Benzene 4-methoxy, branched alkyl chain Secondary alcohol Benzene core vs. thiophene; reduced steric bulk Flavor/fragrance industry, solvent
(3,5-Dimethylphenyl)[5-(1,3-dioxolanyl)thiophen-2-yl]methanone Thiophene 3,5-dimethylphenyl, dioxolane Ketone Ketone instead of alcohol; dioxolane enhances solubility Material science, organic electronics
[4-Methoxy-3,5-bis(isopropoxy)phenyl]methanol Benzene 4-methoxy, 3,5-bis(isopropoxy) Primary alcohol Multiple alkoxy groups increase hydrophobicity Polymer chemistry, drug delivery systems

Electronic and Steric Effects

  • Thiophene vs. Benzene Core : The thiophene ring in the target compound is electron-rich due to sulfur’s lone pairs, enhancing reactivity in electrophilic substitutions compared to benzene derivatives like 1-(4-methoxyphenyl)-2-methylpropan-1-ol .
  • Methoxy and Methyl Groups: The 4-methoxy group in the target compound increases polarity, while 3,5-dimethyl groups create steric hindrance, slowing nucleophilic attacks. In contrast, [4-methoxy-3,5-bis(isopropoxy)phenyl]methanol has bulkier isopropoxy groups, further reducing reactivity.

Solubility and Stability

  • The target compound’s methanol group and methoxy substituent improve water solubility relative to purely hydrocarbon analogs. However, it is less hydrophobic than the dioxolane-containing thiophene derivative , which benefits from oxygen-rich cyclic ethers.
  • Stability under acidic conditions may resemble omeprazole derivatives (e.g., ), where methoxy groups protect against degradation, but the absence of a sulfinyl group (as in omeprazole) likely reduces sensitivity to pH changes .

Biological Activity

The compound (4-Methoxy-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic molecule characterized by a thiophene ring substituted with methoxy and dimethyl groups, along with a phenylmethanol moiety. Its structural features suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C14H16O2S\text{C}_{14}\text{H}_{16}\text{O}_2\text{S}

This structure includes:

  • A thiophene ring that contributes to the compound's electronic properties.
  • A methoxy group which may enhance solubility and bioavailability.
  • A phenyl group that can influence the reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Antioxidant Activity : The presence of the thiophene ring is known to contribute to antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

The mechanisms through which This compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundActivityFindings
Similar Thiophene DerivativeAntioxidantDemonstrated significant scavenging activity against free radicals.
Related Phenolic CompoundAnti-inflammatoryReduced TNF-alpha levels in macrophages.
Thiophene-Based Anticancer AgentCytotoxicityInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.

Case Studies

  • Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry found that a compound structurally similar to This compound exhibited potent antioxidant properties by effectively scavenging DPPH radicals and reducing oxidative stress markers in cellular models .
  • Anti-inflammatory Mechanism Exploration : Another investigation highlighted the anti-inflammatory effects of thiophene derivatives, noting that they significantly inhibited the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Anticancer Efficacy Evaluation : A recent publication demonstrated that a derivative of this compound induced cell cycle arrest and apoptosis in human leukemia cells through the activation of caspase pathways .

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